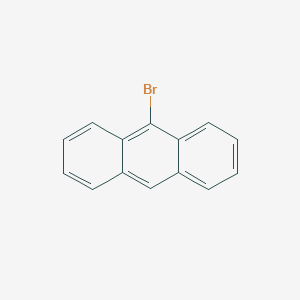

9-Bromoanthracene

Overview

Description

9-Bromoanthracene (CAS: 1564-64-3) is a brominated derivative of anthracene, where a bromine atom substitutes the hydrogen at the 9-position of the central aromatic ring. Its molecular formula is C₁₄H₉Br, with a molecular weight of 257.13 g/mol . The compound is a pale-yellow crystalline solid with a melting point of 97–100°C and a sublimation enthalpy of 100.5 ± 1.8 kJ/mol . It is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) to prepare functionalized anthracene derivatives for optoelectronic materials, fluorescent probes, and supramolecular systems .

Preparation Methods

Classical Bromination Using N-Bromosuccinimide (NBS)

The most widely documented method for synthesizing 9-bromoanthracene involves direct bromination of anthracene using NBS in chloroform (CHCl₃). This electrophilic aromatic substitution reaction targets the 9-position of anthracene due to its high electron density.

Reaction Mechanism and Conditions

Anthracene (5 g, 28.05 mmol) is dissolved in CHCl₃, followed by the gradual addition of NBS (4.99 g, 28.05 mmol) under dark conditions to prevent photodimerization . The mixture is stirred for 12 hours, after which water is added to quench unreacted NBS. The organic layer is extracted with dichloromethane (CH₂Cl₂), dried over anhydrous MgSO₄, and concentrated. Recrystallization from ethanol yields green-yellow needles of this compound with a purity >95% and a yield of 66.3% .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Yield | 66.3% | |

| Purity (Post-Recrystallization) | >95% | |

| Recrystallization Solvent | Ethanol |

Limitations

While this method is straightforward, the use of NBS increases production costs due to its higher molecular weight and price compared to inorganic bromides. Additionally, the reaction requires strict light avoidance to prevent side reactions, complicating large-scale operations .

Cuprous Bromide-Mediated Bromination

A patent-pending methodology (CN101973844B) offers an alternative route using cuprous bromide (CuBr) as the brominating agent, significantly reducing costs while improving yields . This method is particularly advantageous for industrial applications.

Reaction Protocol

-

Reduction of Intermediate : Sodium borohydride (NaBH₄) reduces tetrahydrophthalic anhydride derivatives to form 1,2,3,4-tetradeuteroanthracene intermediates .

-

Bromination : The anthracene intermediate (97 g, 0.532 mol) is combined with CuBr (83.7 g, 0.585 mol) and tetrachloroethylene (300 g) in a reflux apparatus. After 2 hours of reflux, the mixture is cooled, filtered, and sequentially washed with 2M HCl, saturated NaHCO₃, and brine .

-

Purification : The crude product is recrystallized from toluene, yielding 136 g (98% yield) of this compound with >99% purity .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2 hours | |

| Yield | 94–98% | |

| Purity (Post-Recrystallization) | >99% | |

| Recrystallization Solvent | Toluene |

Advantages Over NBS Method

-

Cost Efficiency : CuBr is approximately 40% cheaper than NBS per kilogram .

-

Byproduct Utilization : Cuprous byproducts can be recycled, further lowering costs .

-

Scalability : Reduced solvent volumes (5–10× substrate weight vs. 20× in traditional methods) enhance throughput .

Purification and Recrystallization Techniques

Recrystallization solvents critically impact product purity and yield. Ethanol, used in the NBS method, achieves >95% purity but requires multiple washes to remove succinimide byproducts . In contrast, toluene recrystallization (CuBr method) eliminates polar impurities more effectively, yielding >99% purity with a single crystallization step .

Solvent Comparison:

| Solvent | Purity (%) | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Ethanol | >95 | 66.3 | Moderate |

| Toluene | >99 | 98 | Low |

Comparative Analysis of Synthesis Methods

Environmental Impact

The CuBr method generates recyclable copper byproducts, reducing waste. In contrast, NBS produces stoichiometric succinimide, requiring additional disposal measures .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 9-Bromoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

Reduction Reactions: The bromine atom can be reduced to form anthracene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 9-substituted anthracene derivatives.

Oxidation: Formation of anthraquinone.

Reduction: Formation of anthracene

Scientific Research Applications

Organic Electronics

9-Bromoanthracene is extensively utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its properties allow it to act as a precursor for various PAHs, which are essential in creating materials with desirable electronic characteristics.

Key Applications:

- OLEDs : It serves as an intermediate for synthesizing compounds that are used in OLEDs, contributing to their efficiency and performance. For instance, devices based on derivatives of this compound have demonstrated high luminance efficiencies and external quantum efficiencies .

| Application | Description |

|---|---|

| OLEDs | Used as an intermediate for synthesizing luminescent materials. |

| Photodimers | Acts as alkyl halide initiators in atom transfer radical polymerization (ATRP) reactions . |

Polymer Chemistry

In polymer chemistry, this compound is notable for its role in initiating polymerization processes. Its photodimers are particularly useful as initiators in ATRP, allowing for controlled polymer synthesis.

Mechanistic Insights:

Research has shown that the use of photodimers of this compound can lead to unique mechanistic pathways that affect the control over polymerization processes. These insights are crucial for developing more efficient synthetic methods .

Coordination Chemistry

This compound has been explored as a versatile ligand in coordination chemistry. Its derivatives can coordinate with transition metals, leading to the formation of novel complexes with potential applications in catalysis and material science.

Case Study:

A study synthesized a novel tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, which was found to coordinate effectively with palladium. This complex exhibited interesting structural properties and potential utility in catalytic applications .

Other Notable Applications

Beyond electronics and polymer chemistry, this compound has implications in other fields:

- Fluorescent Materials : Due to its luminescent properties, it is used in various optical applications including sensors and imaging technologies.

- Cosmetic Industry : Its fluorescent characteristics make it suitable for applications in cosmetics where luminescence is desired.

Mechanism of Action

The mechanism of action of 9-Bromoanthracene in chemical reactions involves the formation of a bromine radical, which initiates the reaction by attacking the anthracene ring. This radical mechanism is crucial in the bromination process and subsequent reactions involving the compound .

Comparison with Similar Compounds

Structural and Positional Effects

The position of bromine substitution significantly impacts physical and chemical properties. Key analogs include 2-bromoanthracene (Br at position 2) and 9,10-dibromoanthracene (Br at positions 9 and 10).

- Positional Isomerism : The 9-bromo derivative has a lower melting point than 2-bromoanthracene due to reduced symmetry and weaker intermolecular interactions .

- Vapor Pressure : this compound exhibits 10× higher vapor pressure than 2-bromoanthracene despite similar sublimation enthalpies, likely due to differences in crystal packing .

Thermal and Phase Behavior

Phase Diagrams with Anthracene :

- This compound + Anthracene Mixtures :

- For x₁ (anthracene) < 0.5, thaw temperatures are 5–10 K lower than pure this compound.

- For x₁ > 0.5, thaw temperatures rise linearly toward anthracene’s melting point (490.05 K ) .

- Crystallization enthalpy (ΔcryH) of the high-melting phase increases with anthracene content, while the low-melting phase decreases .

- 2-Bromoanthracene + Anthracene Mixtures :

Crystallographic and Interaction Properties

- Crystal Packing: this compound disrupts anthracene’s monoclinic lattice, weakening the (002) diffraction peak (spacing: 4.53 Å) . 2-Bromoanthracene forms more ordered mixtures with anthracene, retaining stronger π-π stacking .

Interaction Energies :

Photoreactivity and Kinetics

- Photodimerization :

| Parameter | Anthracene | This compound |

|---|---|---|

| Dimerization Rate Constant (isolated) | 10× faster | Baseline |

| Dimerization Rate Constant (mixture) | 2× faster | Baseline |

Data Tables

Table 1: Thermal Properties of Brominated Anthracenes

| Compound | Melting Point (K) | ΔsubH (kJ/mol) | Vapor Pressure (kPa, 338 K) |

|---|---|---|---|

| Anthracene | 490.05 | 95.0 | ~0.1 |

| 2-Bromoanthracene | 493.85 | 101.3 | ~0.01 |

| This compound | 374.15 | 100.9 | ~0.1 |

Table 2: Photodimerization Kinetics

| System | Relative Rate Constant | Key Product |

|---|---|---|

| Anthracene (isolated) | 10× | Homodimer |

| This compound (isolated) | 1× | Homodimer |

| Anthracene + this compound | 2× vs. 1× | AB Mix-dimer |

Biological Activity

9-Bromoanthracene (CHBr) is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications in various fields, supported by relevant studies and data.

This compound is characterized by the presence of a bromine atom at the 9-position of the anthracene ring structure. Its molecular formula is CHBr, and it has a molecular weight of 255.12 g/mol. The compound exhibits unique photochemical properties that contribute to its biological activity.

Photochemical Reactions

Research indicates that this compound undergoes significant photochemical reactions, leading to the formation of various products. For instance, it can produce 1-aceanthrenone and other derivatives under specific conditions. These reactions are crucial as they can lead to the generation of reactive intermediates that may interact with biological macromolecules, influencing cellular processes .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound derivatives against Gram-negative bacteria such as Campylobacter jejuni and Escherichia coli. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mutagenicity and Carcinogenicity

As a member of the PAH family, this compound has been associated with mutagenic and carcinogenic effects. Studies have documented its ability to induce mutations in microbial models, raising concerns about its environmental persistence and toxicity .

Risk Assessment

The environmental risk assessment of this compound considers its potential pathways for human exposure and ecological impacts. It is essential to evaluate its concentration in various matrices, including soil and water, to understand better its implications for human health and ecosystems .

Case Study 1: Photodimerization in Polymerization Processes

A mechanistic investigation into the use of this compound photodimers as initiators in atom transfer radical polymerization revealed that these compounds could facilitate polymerization processes. However, they exhibited a lack of control over the molecular weight distribution in the resulting polymers, indicating that while they can serve as initiators, their reactivity needs careful management .

Case Study 2: Synthesis and Functionalization

The synthesis of new materials based on this compound has been explored for applications in organic electronics. The compound serves as a precursor for various functional materials through metal-catalyzed reactions, showcasing its versatility in material science .

Comparative Data Table

The following table summarizes key findings related to the biological activity and properties of this compound:

Q & A

Basic Research Questions

Q. How is 9-bromoanthracene validated as an internal standard in trace chemical analysis?

this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to calibrate analytical accuracy. For example, mixed standard solutions (0.003–0.5 mg/L) containing this compound were tested at 0.005 mg/L using a GCMS-QP2050 system with an AOC-30i autoinjector. Its stability and distinct spectral features enable precise quantification of polycyclic aromatic hydrocarbons (PAHs) and pesticides in environmental samples .

Q. What spectroscopic and chromatographic methods confirm the identity of this compound?

- GC-MS : Retention indices and mass spectral fragmentation patterns (e.g., molecular ion at m/z 257) are cross-referenced with the NIST database .

- IR Spectroscopy : Gas-phase IR spectra (via NIST) validate functional groups like C-Br stretches .

- InChIKey : The unique identifier ZIRVQSRSPDUEOJ-UHFFFAOYSA-N ensures structural verification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : EN166-compliant eye protection, EN 374-certified gloves, and N99/P2 respirators if ventilation is inadequate .

- Environmental Controls : Avoid release into ecosystems due to its high log Pow (5.673), indicating bioaccumulation potential .

Advanced Research Questions

Q. How does bromine substitution at the 9-position alter anthracene’s thermodynamic properties compared to 2-bromoanthracene?

- Phase Behavior : The anthracene + this compound system exhibits a solid-solution-like phase diagram with thaw temperatures 5–10 K lower than pure this compound at x₁ < 0.5. In contrast, 2-bromoanthracene mixtures show higher melting point deviations due to steric hindrance .

- Vapor Pressure : this compound has a vapor pressure ~10× higher than 2-bromoanthracene despite similar sublimation enthalpies (100.9 vs. 101.3 kJ·mol⁻¹) .

Table 1 : Thermodynamic Comparison of Anthracene Derivatives

| Property | This compound | 2-Bromoanthracene | Anthracene |

|---|---|---|---|

| Sublimation Enthalpy (kJ·mol⁻¹) | 100.9 ± 1.8 | 101.3 | 95.0 |

| Vapor Pressure (Pa, 298 K) | 6.28×10⁻⁶ | ~6×10⁻⁷ | ~1×10⁻⁵ |

| Melting Point (K) | 374.15 | 493.85 | 490.05 |

| Data from |

Q. What methodologies quantify sublimation enthalpy and vapor pressure in this compound?

- Knudsen Effusion : Measures vapor pressure via mass loss under controlled temperatures (e.g., 338.15 K for mixed systems) .

- Differential Scanning Calorimetry (DSC) : Determines enthalpies of fusion/crystallization (e.g., 100.5 kJ·mol⁻¹ sublimation enthalpy) .

Q. How does this compound’s photoreactivity differ from its isomers?

this compound exhibits slower photodimerization kinetics (k values) compared to 2-bromoanthracene due to steric and electronic effects. Nuclear Magnetic Resonance (NMR) monitors dimer formation, revealing mixed dimer (AB) dominance in anthracene systems .

Q. What synthetic routes produce 9,10-dibromoanthracene from this compound?

Bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) efficiently brominates anthracene at room temperature, yielding 9,10-dibromoanthracene in >95% purity. DCM outperforms DMSO or THF in reaction rate and yield .

Q. Methodological Notes

Properties

IUPAC Name |

9-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049224 | |

| Record name | 9-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Bromoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1564-64-3 | |

| Record name | 9-Bromoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-bromoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.